![molecular formula C22H22ClN3O2 B11161295 1-(4-chlorobenzyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B11161295.png)
1-(4-chlorobenzyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide
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Overview
Description
1-(4-chlorobenzyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a chlorobenzyl group, an indole moiety, and a pyrrolidine ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzyl ring is replaced by a chlorine atom.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an amine and a carbonyl compound.
Coupling Reactions: The final step involves coupling the indole moiety with the chlorobenzyl and pyrrolidine groups using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form hydroxyl derivatives.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
1-(4-chlorobenzyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The chlorobenzyl group can enhance the compound’s binding affinity and specificity. The pyrrolidine ring can contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl acetate: Shares the indole and chlorobenzyl moieties but differs in the presence of a methoxy group and an acetate ester.
1-(4-chlorobenzyl)-1H-indol-3-yl acetic acid: Similar indole and chlorobenzyl moieties but contains an acetic acid group instead of a pyrrolidine ring.
Uniqueness
1-(4-chlorobenzyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of the pyrrolidine ring distinguishes it from other similar compounds, potentially enhancing its stability and bioavailability.
Biological Activity
1-(4-chlorobenzyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide is a synthetic compound that has garnered attention in recent biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C₁₈H₁₈ClN₃O₂
- Molecular Weight : 345.81 g/mol
The structure features a pyrrolidine ring, an indole moiety, and a chlorobenzyl group which are critical for its biological activity.
Research indicates that the compound interacts with various biological targets, primarily through modulation of signaling pathways involved in cell proliferation and apoptosis. Its activity is often linked to:
- Inhibition of Gli Transcription Factors : Studies have shown that derivatives similar to this compound can inhibit Gli transcriptional factors, which are crucial in the Hedgehog signaling pathway associated with cancer progression .
- Interaction with G Protein-Coupled Receptors (GPCRs) : The compound may also exhibit activity through GPCRs, influencing cellular responses related to inflammation and cancer .
Biological Activity and Pharmacological Effects
The biological activity of this compound has been evaluated through various assays:
Anticancer Activity
In vitro studies have demonstrated the compound's ability to inhibit the proliferation of cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 15.4 | Induction of apoptosis |
MDA-MB-231 | 12.7 | Cell cycle arrest |
A549 (Lung) | 18.9 | Inhibition of migration |
These results suggest that the compound may serve as a potential lead for developing anticancer agents.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In vivo studies indicated a significant decrease in pro-inflammatory cytokines when administered in models of acute inflammation.
Case Studies
- Glioma Treatment : A study involving glioma cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers, highlighting its potential for treating aggressive brain tumors.
- Inflammatory Disease Models : In animal models of rheumatoid arthritis, administration of the compound led to reduced joint swelling and pain, correlating with lower levels of inflammatory markers such as TNF-alpha and IL-6.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound to various targets. Key findings include:
- Binding Affinity : The compound demonstrated strong binding interactions with Gli transcription factors, suggesting a mechanism for its inhibitory effects on tumor growth.
- Docking Scores : Docking simulations yielded scores indicating favorable interactions with key amino acids within the active sites of targeted enzymes.
Properties
Molecular Formula |
C22H22ClN3O2 |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H22ClN3O2/c23-18-7-5-15(6-8-18)13-26-14-17(11-21(26)27)22(28)24-10-9-16-12-25-20-4-2-1-3-19(16)20/h1-8,12,17,25H,9-11,13-14H2,(H,24,28) |
InChI Key |
KQAUZHXTINUSMG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)Cl)C(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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